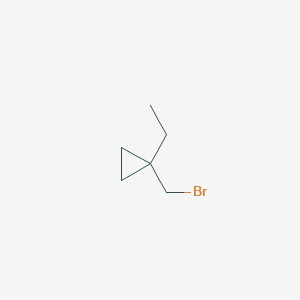

1-(Bromomethyl)-1-ethylcyclopropane

Description

Significance of Strained Cyclopropane (B1198618) Ring Systems in Organic Molecular Design

Cyclopropane, a three-membered cycloalkane, is characterized by significant ring strain due to the deviation of its carbon-carbon bond angles (60°) from the ideal tetrahedral angle (109.5°). masterorganicchemistry.comwikipedia.org This inherent strain, a combination of angle and torsional strain, renders cyclopropane and its derivatives highly reactive compared to their acyclic or larger-ring counterparts. masterorganicchemistry.comyoutube.com The C-C bonds in cyclopropane possess increased π-character, making the ring susceptible to reactions that lead to ring-opening, thus relieving the strain. wikipedia.org

This "spring-loaded" nature is not a liability but a powerful tool in organic synthesis. masterorganicchemistry.com The controlled release of ring strain can be a potent driving force for chemical transformations, enabling the construction of complex molecular frameworks that would be challenging to assemble otherwise. masterorganicchemistry.comnumberanalytics.com Furthermore, the rigid, well-defined three-dimensional structure of the cyclopropane ring makes it an attractive scaffold or a conformational constraint in the design of biologically active molecules, including pharmaceuticals and natural products. numberanalytics.comacs.org Pharmaceutical researchers often introduce cyclopropyl (B3062369) groups to modulate a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties. acs.org

Overview of Halogenated Cyclopropanes as Reactive Synthetic Intermediates

The introduction of a halogen atom onto a cyclopropane ring further enhances its synthetic utility. Halogenated cyclopropanes, particularly those bearing bromine or iodine, are versatile intermediates for a variety of chemical transformations. libretexts.orglibretexts.org The halogen atom serves as a good leaving group in nucleophilic substitution reactions and is a key functional handle for organometallic-mediated cross-coupling reactions.

The synthesis of halogenated cyclopropanes can be achieved through several methods, most notably the cyclopropanation of alkenes using halocarbenes or carbenoids. libretexts.orglibretexts.org For instance, dihalocarbenes, generated from haloforms, readily add to alkenes to produce dihalogenated cyclopropanes. masterorganicchemistry.com The Simmons-Smith reaction, which employs a carbenoid species, is another cornerstone method for generating cyclopropane rings, including those that can be subsequently halogenated. masterorganicchemistry.comresearchgate.net

Bromomethylcyclopropane derivatives, in particular, are valuable building blocks. chemicalbook.com The bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. These compounds are also precursors for the formation of cyclopropylmethyl Grignard reagents, which can then be used in cross-coupling reactions to form new carbon-carbon bonds. chemicalbook.comsigmaaldrich.com

Contextualization of 1-(Bromomethyl)-1-ethylcyclopropane within Contemporary Chemical Research

This compound is a specific example of a halogenated cyclopropane that embodies the principles outlined above. While not as extensively studied as some other cyclopropane derivatives, its structure suggests significant potential as a synthetic intermediate. The presence of the ethyl group at the same position as the bromomethyl group creates a quaternary, gem-disubstituted carbon center on the cyclopropane ring. This structural feature can influence the reactivity of the molecule and the stereochemical outcome of its reactions.

The synthesis of related compounds, such as (bromomethyl)cyclopropane, often involves the bromination of the corresponding alcohol (cyclopropylmethanol) using reagents like phosphorus tribromide or triphenylphosphine (B44618) and bromine. chemicalbook.comguidechem.comgoogle.com It is plausible that this compound could be synthesized via a similar route, starting from (1-ethylcyclopropyl)methanol.

The reactivity of this compound is expected to be dominated by the chemistry of the bromomethyl group. It would likely undergo solvolysis and other nucleophilic substitution reactions, potentially with the participation of the strained cyclopropane ring leading to ring-expanded products under certain conditions, similar to the behavior observed for 1-(bromomethyl)cyclohexane. youtube.com Its use as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, represents a key area of its potential application. The combination of the reactive bromomethyl handle and the unique steric and electronic properties of the 1-ethylcyclopropyl moiety makes it a valuable building block for creating novel chemical entities.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1489014-79-0 | bldpharm.com |

| Molecular Formula | C6H11Br | N/A |

| Molecular Weight | 163.06 g/mol | N/A |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1489014-79-0 |

|---|---|

Molecular Formula |

C6H11Br |

Molecular Weight |

163.06 g/mol |

IUPAC Name |

1-(bromomethyl)-1-ethylcyclopropane |

InChI |

InChI=1S/C6H11Br/c1-2-6(5-7)3-4-6/h2-5H2,1H3 |

InChI Key |

VQMZCXVZFIFDNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromomethyl 1 Ethylcyclopropane and Analogues

Direct Halogenation and Halogen-Exchange Approaches

Direct halogenation of a suitable precursor, such as 1-ethyl-1-methylcyclopropane, is generally not a favored method due to the high reactivity of the cyclopropyl (B3062369) ring, which can lead to ring-opening reactions and a mixture of products. A more controlled and widely used approach is the conversion of a pre-existing functional group, most commonly a hydroxyl group, into a bromine atom.

Another viable strategy is the halogen-exchange reaction, often referred to as the Finkelstein reaction. researchgate.net In this approach, a more readily available 1-(chloromethyl)-1-ethylcyclopropane (B13188631) can be converted to its bromo-analogue by treatment with a bromide salt, such as sodium bromide, in a suitable solvent like acetone. The equilibrium of this SN2 reaction is driven towards the product by the precipitation of the less soluble sodium chloride. researchgate.net For aryl halides, copper-catalyzed halogen exchange has also been developed, offering a mild and general method for converting bromides to iodides, and similar principles could be adapted for alkyl halides. nih.gov

Table 1: Halogen-Exchange Reaction for the Synthesis of Alkyl Halides

| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Alkyl Chloride | NaBr | - | Acetone | Reflux | Alkyl Bromide | Variable |

| Aryl Bromide | NaI | CuI, diamine ligand | Dioxane | 110 | Aryl Iodide | High |

Cyclopropanation Strategies for Precursor Synthesis

The core of many synthetic routes to 1-(bromomethyl)-1-ethylcyclopropane lies in the efficient construction of the 1-ethylcyclopropane skeleton. Several powerful cyclopropanation methods can be employed to create the necessary precursors.

Olefin Cyclopropanation via Diazoalkane Addition

The reaction of an alkene with a diazoalkane is a fundamental method for forming a cyclopropane (B1198618) ring. nrochemistry.com In the context of synthesizing precursors for this compound, the reaction of an appropriately substituted alkene with a diazo compound can be envisioned. For instance, the reaction of 1-pentene (B89616) with diazomethane (B1218177) could theoretically yield ethylcyclopropane. However, the use of diazomethane is often limited by its explosive and toxic nature. organic-chemistry.org

A more controlled and safer alternative involves the metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate. researchgate.net These reactions, often catalyzed by copper or rhodium complexes, generate a metal-carbene intermediate that then reacts with the alkene. This approach offers better control over the reaction and is compatible with a wider range of functional groups.

Metal-Carbenoid Mediated Cyclopropanation (e.g., Simmons-Smith and Variants)

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene (B1212753) group to an alkene. wikipedia.orgresearchgate.netwikipedia.org This reaction is known for its high stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. mdpi.comnih.gov

To synthesize a precursor for this compound, one could employ the Simmons-Smith reaction on an alkene such as 2-ethyl-1-butene. A significant advantage of this method is its tolerance of various functional groups, including alcohols, which allows for the direct synthesis of hydroxylated precursors. wikipedia.orgtcichemicals.com For example, the cyclopropanation of an allylic alcohol like (E)-pent-2-en-1-ol would yield a 1-ethyl-2-(hydroxymethyl)cyclopropane derivative, which could then be further manipulated.

Modifications to the classical Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn) and diiodomethane, can enhance reactivity. wikipedia.orgtcichemicals.com Furthermore, the use of directing groups, like a hydroxyl group on the alkene substrate, can control the diastereoselectivity of the cyclopropanation. organic-chemistry.orgmarquette.edu

Table 2: Representative Simmons-Smith Cyclopropanation Reactions

| Alkene Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Cyclohexene | CH₂I₂, Zn-Cu | Ether, reflux | Bicyclo[4.1.0]heptane | ~70-80 | wikipedia.org |

| (Z)-Crotyl alcohol | CH₂I₂, Et₂Zn | CH₂Cl₂, 0 °C | (1R,2S)-2-Methylcyclopropylmethanol | High | marquette.edu |

| General Alkenes | CH₂I₂, Et₂Zn | 1,2-dichloroethane | Cyclopropane | High | researchgate.net |

Ylide-Based Cyclopropanation (e.g., Corey-Chaykovsky Reaction)

The Corey-Chaykovsky reaction provides a powerful method for the formation of three-membered rings, including cyclopropanes, through the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound. nrochemistry.comwikipedia.orgorganic-chemistry.orgadichemistry.com When a stabilized sulfur ylide, such as dimethylsulfoxonium methylide, reacts with an enone, it undergoes a conjugate addition (Michael addition) followed by an intramolecular ring closure to afford a cyclopropane. nrochemistry.comresearchgate.net

To synthesize a precursor for this compound, one could imagine the reaction of an appropriate α,β-unsaturated ketone, ester, or other Michael acceptor with a suitable ylide. For instance, reacting ethylideneacetone with a sulfur ylide could potentially lead to a 1-acetyl-2-ethylcyclopropane, which could then be further modified. The choice of the ylide is crucial, as less stabilized ylides tend to favor 1,2-addition to form epoxides rather than cyclopropanes. adichemistry.com

Table 3: Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Compounds

| α,β-Unsaturated Substrate | Ylide | Solvent | Product | Yield (%) | Reference |

| Cyclohexenone | Dimethylsulfoxonium methylide | DMSO | Bicyclo[4.1.0]heptan-2-one | Good | researchgate.net |

| Chalcone | Dimethylsulfoxonium methylide | DMSO | trans-1,2-Dibenzoylcyclopropane | High | researchgate.net |

Transformations from Functionalized Precursors

A common and efficient strategy for the synthesis of this compound involves the preparation of a functionalized precursor, typically a hydroxymethyl-substituted cyclopropane, followed by its conversion to the desired bromomethyl derivative.

Conversion of Hydroxymethylcyclopropanes to Bromomethyl Derivatives

The transformation of a primary alcohol, such as 1-ethyl-1-(hydroxymethyl)cyclopropane, to the corresponding bromide is a standard and reliable synthetic step. Several reagents are effective for this conversion.

One of the most common methods is the use of phosphorus tribromide (PBr₃). This reagent readily reacts with primary alcohols to give the corresponding alkyl bromide with good yields. Care must be taken to control the reaction conditions to avoid potential side reactions.

Another powerful method is the Appel reaction, which utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). adichemistry.com The Appel reaction proceeds under mild conditions and is known for its high yields and compatibility with a variety of functional groups. organic-chemistry.orgnrochemistry.com The reaction proceeds via an intermediate phosphonium (B103445) salt, and the displacement by the bromide ion occurs with inversion of configuration at a stereocenter. organic-chemistry.orgnrochemistry.com

Table 4: Bromination of Primary Alcohols

| Alcohol Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Phenylethanol | CBr₄, PPh₃ | Dichloromethane | 0 to rt | (2-Bromoethyl)benzene | 96 | nrochemistry.com |

| General Primary Alcohol | PBr₃ | - | 0 to rt | Alkyl Bromide | Good | General Knowledge |

| General Primary Alcohol | NCS, PPh₃ | THF | rt | Alkyl Chloride | Good | nrochemistry.com |

Dehydrohalogenation and Related Elimination Reactions

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis that produces alkenes from haloalkanes. youtube.com This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, typically facilitated by a strong base. youtube.com The reaction can proceed through either an E1 or E2 mechanism, depending on the substrate and reaction conditions. youtube.com

While direct dehydrohalogenation is primarily used for alkene synthesis, related elimination principles are foundational to the formation of cyclopropane rings. One such method is the intramolecular Wurtz reaction, which involves the dehalogenation of a 1,3-dihalide. Another key transformation is the α-elimination from a haloform in the presence of a strong base to generate a carbene, which can then react with an alkene to form a cyclopropane ring. youtube.com This latter process, while not a direct dehydrohalogenation of the final product, relies on elimination principles to generate the reactive intermediate necessary for cyclopropanation. youtube.com

Advanced Catalytic and Rearrangement-Based Synthetic Routes

Modern synthetic chemistry has seen the development of sophisticated methods for constructing cyclopropane rings, offering greater efficiency and control. These include palladium-catalyzed transformations and classic rearrangement reactions.

Palladium(0)-Catalyzed Transformations Involving Cyclopropyl Esters

Palladium(0)-catalyzed reactions have emerged as powerful tools for the functionalization of cyclopropane derivatives. rsc.org These methods often involve the cross-coupling of cyclopropyl compounds with various partners. For instance, palladium-catalyzed cross-coupling reactions of cyclopropenyl esters with Csp2 iodides have been developed, providing a direct route to substituted cyclopropenes. rsc.orgrsc.orgnih.govnih.govresearchgate.net This approach can circumvent the use of toxic reagents like trialkyltin and arsine ligands, which were previously required for similar transformations. rsc.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction, another palladium-catalyzed process, has been successfully applied to the synthesis of functionalized cyclopropylthiophenes. mdpi.comnih.gov In these reactions, a palladium(II) acetate/SPhos system can be used with low catalyst loading to couple bromothiophenes with cyclopropylboronic acid, yielding the desired cyclopropyl derivatives in good yields. mdpi.com

The mechanism of these transformations can involve the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination to the cyclopropane derivative and subsequent reductive elimination to form the cross-coupled product. nih.gov In some cases, C-H bond activation of the cyclopropane ring is a key step. rsc.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cyclopropane Functionalization

| Catalyst System | Reactants | Product Type | Yield | Reference |

| Pd(OAc)2 / SPhos | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | 69-93% | mdpi.com |

| Pd(0) catalyst | Cyclopropenyl esters, Csp2 iodides | Substituted cyclopropenes | Moderate to high | rsc.orgrsc.org |

This table is for illustrative purposes and specific yields depend on the exact substrates and reaction conditions.

Mechanistic Investigations of Reactions Involving 1 Bromomethyl 1 Ethylcyclopropane

Nucleophilic Substitution Pathways and Kinetics

The bromomethyl group attached to the cyclopropane (B1198618) ring is the primary site for nucleophilic attack. The nature of this substitution, whether it proceeds via a unimolecular (S_N1) or bimolecular (S_N2) pathway, is a subject of detailed investigation.

Intermediacy of Carbocations and Halonium Ions in Substitution Reactions

The potential for carbocationic intermediates is a central theme in the chemistry of 1-(bromomethyl)-1-ethylcyclopropane.

Cyclopropylcarbinyl Carbocation : As mentioned, the formation of a 1-ethylcyclopropylcarbinyl cation is a key feature of S_N1-type reactions of this compound. This carbocation is not a simple primary carbocation; it is stabilized by the adjacent cyclopropane ring. This stabilization arises from the overlap of the vacant p-orbital of the carbocation with the C-C sigma bonds of the cyclopropane ring, which have significant p-character. This delocalization of charge leads to a non-classical carbocation structure, often depicted as a bicyclobutonium ion, although recent studies suggest that cyclopropylcarbinyl cations are stable intermediates while bicyclobutonium structures are high-energy transition states. nih.govchemrxiv.orgresearchgate.net The stability of this carbocation intermediate is a driving force for rearrangements.

Halonium Ions : While less commonly discussed in the context of nucleophilic substitution at a primary carbon, the concept of a halonium ion is crucial in understanding certain reactions of alkenes and can have relevance in neighboring group participation. wikipedia.orgmasterorganicchemistry.com A halonium ion is a three-membered ring containing a positively charged halogen atom. wikipedia.orgyoutube.com In the context of this compound, a discrete bromonium ion intermediate is not typically formed during substitution at the bromomethyl group. However, the concept of a bridged intermediate, where the bromine atom helps to delocalize the developing positive charge in the transition state of an S_N1 reaction, is a possibility. The tendency to form such bridged ions is greater for bromine and iodine. wikipedia.org

Ring Expansion and Rearrangement Reactions of Cyclopropylcarbinyl Systems

The most characteristic and synthetically important reactions of cyclopropylcarbinyl systems, including the one derived from this compound, are their rearrangements. These rearrangements are driven by the release of ring strain in the three-membered cyclopropane ring and the formation of more stable carbocations.

Detailed Mechanisms of Cyclopropylcarbinyl-Homoallyl Rearrangements

The cyclopropylcarbinyl-homoallyl rearrangement is a hallmark of cyclopropylcarbinyl cation chemistry. nih.govrsc.org When the 1-ethylcyclopropylcarbinyl cation is formed, it can undergo a rapid rearrangement to a more stable homoallylic cation. This process involves the cleavage of one of the cyclopropane ring bonds adjacent to the cationic center.

The mechanism involves the migration of a C-C bond of the cyclopropane ring to the electron-deficient carbon. This results in the opening of the three-membered ring to form a four-membered ring (a cyclobutyl cation) or, more commonly, a direct rearrangement to an open-chain homoallylic cation. The homoallylic cation is an allylic cation with an additional methylene (B1212753) group, and its formation is often thermodynamically favored. Studies have shown that cyclopropylcarbinyl cations can exist in equilibrium with homoallylic cations. chemrxiv.orgresearchgate.net The nature of the substituents on the cyclopropane ring can influence the relative energies of the carbocation intermediates and the activation barriers for their interconversion, thereby affecting the product distribution. chemrxiv.org

Wagner-Meerwein Rearrangements and Intramolecular Alkyl Shifts

The Wagner-Meerwein rearrangement is a general class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocationic center to form a more stable carbocation. wikipedia.orglibretexts.orgslideshare.net In the context of the 1-ethylcyclopropylcarbinyl system, once the initial carbocation is formed, it is susceptible to such rearrangements.

For instance, after the initial cyclopropylcarbinyl-homoallyl rearrangement, further Wagner-Meerwein shifts can occur within the resulting open-chain structure. beilstein-journals.org This can involve 1,2-hydride shifts or 1,2-alkyl shifts. The driving force for these rearrangements is the formation of a more stable carbocation, such as a tertiary carbocation from a secondary one. libretexts.orgjk-sci.com These rearrangements can lead to a variety of isomeric products, and predicting the major product requires an understanding of the relative stabilities of the potential carbocation intermediates.

Stereochemical Aspects and Transition States in Rearrangement Processes

The stereochemistry of cyclopropylcarbinyl rearrangements is a complex and fascinating area of study. The rearrangements can proceed with a high degree of stereospecificity, implying a concerted mechanism or the involvement of intermediates with restricted rotation.

Transition States : The transition state for the cyclopropylcarbinyl-homoallyl rearrangement is thought to involve a "non-classical" bridged structure where the positive charge is delocalized over several carbon atoms. nih.govacs.org Computational studies have been instrumental in elucidating the structures and energies of these transition states. researchgate.netdntb.gov.ua The geometry of the transition state dictates the stereochemical outcome of the rearrangement. For instance, the orbital overlap required for the bond migration often imposes strict stereoelectronic requirements. libretexts.org

Stereochemical Outcomes : The stereochemistry of the starting material can influence the stereochemistry of the products. For example, the rearrangement of an optically active cyclopropylcarbinyl system can lead to products with a predictable, albeit sometimes complex, stereochemistry. The retention or inversion of configuration at the migrating carbon and the terminus of the migration depends on the specific rearrangement pathway. wikipedia.org The involvement of ion pairs, where the leaving group remains associated with the carbocation, can also influence the stereochemical outcome by shielding one face of the carbocation from nucleophilic attack. libretexts.org

Radical Chemistry of Bromomethylcyclopropanes

The study of bromomethylcyclopropanes' radical chemistry provides a window into the behavior of highly reactive and transient species. The presence of the cyclopropyl (B3062369) group in close proximity to the radical center introduces unique stereoelectronic effects that govern the course of these reactions.

Generation and Characterization of Cyclopropylmethyl Radicals

The 1-ethylcyclopropylmethyl radical, the key intermediate in the radical chemistry of this compound, is typically generated through the homolytic cleavage of the carbon-bromine bond. This can be achieved using conventional radical initiators such as tributyltin hydride or through photochemical methods. The general stability of free radicals, which increases from primary to tertiary, suggests that the formation of the primary 1-ethylcyclopropylmethyl radical is a feasible process. masterorganicchemistry.com

While direct characterization of the short-lived 1-ethylcyclopropylmethyl radical is challenging, its existence can be inferred through product analysis of trapping experiments. For instance, in the presence of a hydrogen atom donor like tributyltin hydride, the radical is reduced to 1-ethyl-1-methylcyclopropane.

Free Radical Reactions and Regioselectivity

Free radical reactions involving this compound are governed by the inherent stability of the potential radical intermediates. The regioselectivity of hydrogen abstraction or addition reactions is a key area of investigation. In reactions where the 1-ethylcyclopropylmethyl radical is an intermediate, its subsequent reactions will dictate the final product distribution. masterorganicchemistry.com

The stability of radicals follows the order: tertiary > secondary > primary. masterorganicchemistry.com This principle is crucial in predicting the outcome of reactions where a radical can be formed at different positions. For instance, in a hypothetical radical bromination of 1-ethylcyclopropane, abstraction of the tertiary hydrogen at the 1-position would be favored over the primary hydrogens of the ethyl group or the secondary hydrogens of the cyclopropyl ring, were they available. However, starting from this compound, the radical is generated at a specific primary position.

The regioselectivity of radical reactions is also influenced by the nature of the attacking radical. Highly reactive radicals are generally less selective, while more stable radicals exhibit greater selectivity. masterorganicchemistry.com

Electrophilic and Pericyclic Reactions

Beyond radical pathways, this compound and its derivatives can participate in a variety of electrophilic and pericyclic reactions, leading to the formation of more complex cyclic and polycyclic systems.

Intramolecular Cycloadditions and Related Pericyclic Transformations

Derivatives of this compound, suitably functionalized with unsaturated moieties, can undergo intramolecular cycloadditions. These reactions are powerful tools for the construction of intricate molecular architectures in a single step. The feasibility and outcome of such reactions are often governed by the length and flexibility of the tether connecting the cyclopropane unit to the reactive partner.

While specific examples involving this compound are not extensively documented in readily available literature, the principles of intramolecular free-radical cyclization are well-established. thieme-connect.de For instance, a derivative where the ethyl group is replaced by a longer unsaturated chain could potentially undergo a radical-initiated cyclization. The regioselectivity of such a cyclization would be dictated by the stability of the resulting cyclic radical, with 5-exo cyclizations generally being favored over 6-endo cyclizations according to Baldwin's rules.

Michael Initiated Ring Closure Reactions

A particularly relevant transformation for derivatives of this compound is the Michael Initiated Ring Closure (MIRC). nih.govrsc.org This class of reactions involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization. In the context of this compound, it can serve as the electrophile in the cyclization step.

A typical MIRC sequence would involve the reaction of a Michael donor with an α,β-unsaturated system. The resulting enolate can then act as a nucleophile, displacing the bromide from a tethered this compound moiety to form a new cyclopropane ring. This strategy allows for the diastereoselective synthesis of highly functionalized cyclopropanes. rsc.org

The efficiency and diastereoselectivity of MIRC reactions are influenced by several factors, including the nature of the base, the solvent, and the steric and electronic properties of the substrates. nih.gov

Stereochemical Control and Selectivity in Reactions of 1 Bromomethyl 1 Ethylcyclopropane

Diastereoselective and Enantioselective Transformations

The transformations of 1-(bromomethyl)-1-ethylcyclopropane and structurally related compounds can be guided to favor the formation of one specific stereoisomer over others. This control is categorized as either diastereoselective (favoring one diastereomer) or enantioselective (favoring one enantiomer).

Diastereoselective Reactions: In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, diastereoselectivity becomes important. For instance, the addition of nucleophiles to cyclopropane (B1198618) derivatives can proceed with high diastereoselectivity. A study on the addition of heteroatom nucleophiles to ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate, a related donor-acceptor cyclopropane, demonstrated the formation of functionalized cyclopropanes with specific relative configurations. researchgate.net The stereochemical outcome is often dictated by the steric hindrance of the substituents on the cyclopropane ring, which directs the incoming nucleophile to the less hindered face of the molecule. researchgate.net

Enantioselective Transformations: When a reaction creates a chiral product from an achiral starting material, enantioselectivity is the key. This is typically achieved using chiral catalysts or reagents. For example, the synthesis of chiral cyclopropyl (B3062369) nucleoside analogues bearing a quaternary stereocenter has been accomplished through catalytic asymmetric Michael-initiated ring-closure reactions. nih.gov These reactions have been shown to produce the desired products in high yields with excellent diastereoselectivities and high enantiomeric excess (ee), often in the range of 93-97% ee. nih.gov While not involving this compound directly, these findings highlight that the cyclopropane framework is amenable to highly enantioselective functionalization.

A recent development in the synthesis of chiral cyclopropanes involves the enantioconvergent cross-coupling of racemic cyclopropyl halides with terminal alkynes. dicp.ac.cn This method uses a copper catalyst with a chiral ligand to convert a racemic starting material into a single, enantioenriched product, providing access to cyclopropanes with one to three stereocenters. dicp.ac.cn This demonstrates a powerful strategy for converting racemic mixtures of cyclopropyl bromides into valuable, optically active compounds.

Table 1: Examples of Diastereoselective and Enantioselective Reactions on Cyclopropane Systems This table presents findings from related cyclopropane systems to illustrate the principles of stereocontrol.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Asymmetric Cyclopropanation | (DHQD)₂AQN | α-Purine acrylates & α-bromo-carboxylic esters | Chiral Cyclopropyl Purine Nucleosides | Excellent d.r., 93-97% ee | nih.gov |

| Enantioconvergent Cross-Coupling | Copper / Chiral N,N,N-ligand | Racemic Cyclopropyl Halides & Terminal Alkynes | Enantioenriched Alkynyl Cyclopropanes | High e.e. | dicp.ac.cn |

| Nucleophilic Addition | Sodium Thioalkoxide | Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate | Hetero-functionalized Cyclopropanes | High diastereoselectivity | researchgate.net |

Influence of Chiral Auxiliaries and Catalysts on Product Stereochemistry

To achieve high levels of stereoselectivity, chemists employ chiral auxiliaries and catalysts that create a chiral environment during the reaction, influencing the formation of new stereocenters.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed. While no specific studies detailing the use of chiral auxiliaries with this compound were identified, this strategy is a fundamental approach in asymmetric synthesis. unl.pt

Chiral Catalysts: Chiral catalysts are more efficient as they can be used in small (sub-stoichiometric) amounts to generate large quantities of a chiral product. A wide array of chiral catalysts has been developed for various transformations. mdpi.com For reactions involving cyclopropane synthesis, chiral catalysts are crucial for controlling stereochemistry. For example, transition-metal catalysts are used in the decomposition of diazo compounds to generate carbenes, which then add to olefins in a stereoselective manner. unl.pt

Recent advances have seen the development of highly effective Brønsted base catalysts, such as chiral cyclopropenimines. rsc.orgresearchgate.net These catalysts have been shown to be effective in promoting enantioselective Michael and Mannich reactions, achieving high levels of enantioselectivity by creating a well-organized chiral environment in the transition state. rsc.org Similarly, chiral phosphoric acids have been used as catalysts in asymmetric reactions like the Friedel-Crafts alkylation, leading to products with high enantiomeric excess. mdpi.com In the context of this compound, which is a racemic cyclopropyl halide, enantioconvergent catalysis is particularly relevant. A copper-based catalytic system with a hard chiral N,N,N-ligand has been shown to effectively couple racemic cyclopropyl halides, demonstrating the power of chiral catalysts to transform racemates into valuable enantioenriched products. dicp.ac.cn

Control of Regioselectivity and Stereoselectivity in Cyclopropanation Reactions

The synthesis of this compound itself, or related substituted cyclopropanes, requires control over both regioselectivity (where the new bonds form) and stereoselectivity (the 3D arrangement of the atoms). unl.pt Cyclopropanation reactions, such as the Simmons-Smith reaction or transition-metal-catalyzed reactions with diazo compounds, are primary methods for forming the cyclopropane ring. unl.pt

Regioselectivity: In molecules with multiple double bonds, regioselectivity determines which double bond is cyclopropanated. This is often governed by the electronic properties and substitution pattern of the alkenes.

Stereoselectivity: The stereoselectivity of cyclopropanation determines the relative orientation of the substituents on the newly formed cyclopropane ring. This can be substrate-controlled, where the existing stereochemistry of the starting material dictates the outcome, or catalyst-controlled. For example, the use of chiral catalysts in the reaction of olefins with diazo compounds can lead to the formation of one enantiomer of the cyclopropane product preferentially. unl.pt Hydroxyl-directed cyclopropanation is a powerful technique where a nearby hydroxyl group on the substrate coordinates to the cyclopropanating reagent (e.g., a zinc carbenoid), directing the methylene (B1212753) delivery to the same face of the double bond, resulting in high diastereoselectivity. unl.pt

Retention and Inversion of Configuration During Rearrangements

Retention of Configuration: This occurs when a chemical transformation does not change the relative spatial arrangement of the groups attached to a stereocenter. youtube.com In nucleophilic substitution, this can happen through a double inversion mechanism or via mechanisms where the nucleophile attacks from the same side as the leaving group departs, which is common in Sɴ1 reactions under certain conditions. youtube.commasterorganicchemistry.com

Inversion of Configuration: This is the flipping of the stereochemical configuration around a chiral center. youtube.comyoutube.com The classic example is the Sɴ2 reaction, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of the stereocenter. youtube.comyoutube.com

In Sɴ1 reactions, where a carbocation intermediate is formed, a mixture of both retention and inversion products is often observed, leading to racemization. masterorganicchemistry.com The departing leaving group can temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. youtube.com The stability and reactivity of the cyclopropylmethyl cation system, which is known to undergo rapid rearrangements, would play a significant role in the stereochemical outcome of any substitution reactions involving this compound that have a carbocationic intermediate.

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For 1-(Bromomethyl)-1-ethylcyclopropane, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT) would be utilized to optimize the molecular geometry. These calculations would provide key parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would also be determined. The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify electron-rich and electron-poor regions of the molecule.

Theoretical Investigations of Reaction Transition States and Pathways

Theoretical investigations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify transition states, which are the highest energy points along a reaction coordinate, and intermediates.

For instance, in a nucleophilic substitution reaction where the bromide is displaced, computational methods would be used to locate the transition state structure. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a key factor in reaction kinetics. Different possible pathways, such as concerted (SN2-like) or stepwise (SN1-like) mechanisms, could be explored to determine the most energetically favorable route.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling can predict the reactivity of this compound and the selectivity of its reactions. Reactivity indices, derived from conceptual DFT, such as chemical potential, hardness, and the electrophilicity index, can provide a quantitative measure of the molecule's reactivity.

In reactions with multiple possible outcomes, such as rearrangements or reactions with unsymmetrical reagents, computational modeling can predict which products are likely to form. By calculating the activation energies for the different pathways leading to various products, the regioselectivity and stereoselectivity of a reaction can be determined. For example, the unique strain of the cyclopropane (B1198618) ring and the steric hindrance of the ethyl group would be key factors influencing the selectivity in reactions of this compound, and these effects can be quantified through computational models.

Application of Density Functional Theory (DFT) in Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method due to its balance of accuracy and computational cost, making it particularly well-suited for studying the energetics of reactions involving molecules like this compound. DFT calculations can provide accurate enthalpies and Gibbs free energies of reaction for various transformations.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. This allows for the determination of whether a reaction is exothermic or endothermic and provides insight into the thermodynamic and kinetic feasibility of the reaction. Different functionals and basis sets within DFT can be benchmarked against experimental data, where available, to ensure the accuracy of the calculated energetics.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 1-(Bromomethyl)-1-ethylcyclopropane, both ¹H and ¹³C NMR would provide critical information about its carbon skeleton and the environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl and cyclopropyl (B3062369) protons. The methylene (B1212753) protons of the bromomethyl group (—CH₂Br) would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom. The ethyl group would present as a quartet for the methylene protons (—CH₂—) and a triplet for the methyl protons (—CH₃), a result of spin-spin coupling. The cyclopropyl protons, being diastereotopic, would exhibit complex splitting patterns in the upfield region of the spectrum, characteristic of strained ring systems.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| —CH₂Br | 3.2 - 3.5 | 35 - 40 | Singlet |

| —CH₂— (ethyl) | 1.3 - 1.6 | 25 - 30 | Quartet |

| —CH₃ (ethyl) | 0.8 - 1.1 | 8 - 12 | Triplet |

| Cyclopropyl CH₂ | 0.4 - 0.9 | 10 - 20 | Multiplets |

| Quaternary C | — | 20 - 25 | — |

Note: These are predicted values based on general principles and data for analogous compounds. Actual experimental values may vary.

X-ray Crystallography for Elucidation of Molecular Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide definitive proof of the molecular structure of this compound, including precise bond lengths, bond angles, and the conformation of the ethyl group relative to the cyclopropane (B1198618) ring.

To perform this analysis, a suitable single crystal of the compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While no specific crystal structure for this compound has been reported in the searched literature, the methodology for such a determination is well-established. For example, studies on other brominated organic compounds have successfully used X-ray crystallography to confirm their molecular geometry. bldpharm.com Such an analysis for this compound would be invaluable for understanding its steric properties and how they might influence its reactivity.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, such as free radicals. scribd.comresearchgate.net In the context of this compound, ESR spectroscopy would be instrumental in studying reactions that proceed via radical intermediates. For instance, homolytic cleavage of the carbon-bromine bond would generate the 1-ethylcyclopropylmethyl radical.

The ESR spectrum of this radical would provide information about the distribution of the unpaired electron within the molecule through the analysis of the g-factor and hyperfine coupling constants. The interaction of the unpaired electron with nearby magnetic nuclei (protons in this case) leads to the splitting of the ESR signal into multiple lines. The splitting pattern and the magnitude of the coupling constants are characteristic of the radical's structure. Studies on related cyclopropylmethyl radicals have shown that the cyclopropane ring can influence the stability and structure of the radical center. nih.gov The ESR spectrum of the 1-ethylcyclopropylmethyl radical would be expected to show complex hyperfine splitting due to the protons on the cyclopropane ring and the ethyl group. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula (C₆H₁₁Br).

Furthermore, in reaction monitoring, HRMS is invaluable for identifying reaction products, byproducts, and intermediates. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For example, the loss of a bromine radical or the ethyl group would result in characteristic fragment ions. This information is crucial for understanding reaction mechanisms and pathways involving this compound. While specific HRMS data for this compound was not found in the provided search results, the general application of this technique is well-documented for the characterization of novel compounds.

Applications As a Building Block in Complex Molecular Synthesis

Synthesis of Variously Substituted Cyclopropane (B1198618) Derivatives

The primary utility of 1-(bromomethyl)-1-ethylcyclopropane lies in its reactivity as an electrophile in substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles, enabling the facile introduction of the 1-ethylcyclopropylmethyl group onto various substrates. This straightforward alkylation strategy is a cornerstone for creating a diverse library of substituted cyclopropane derivatives.

Common nucleophiles that can be alkylated with this compound include amines, thiols, and the enolates of carbonyl compounds. For instance, reaction with a primary or secondary amine would yield the corresponding N-(1-ethylcyclopropylmethyl)amine, a structural motif of interest in medicinal chemistry. Similarly, treatment with a thiol or thiolate anion produces a 1-ethylcyclopropylmethyl thioether.

The following table provides a representative, though not exhaustive, list of potential substitution reactions with this compound:

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | N,N-Diethyl-1-ethylcyclopropylmethanamine |

| Thiol | Thiophenol | Phenyl(1-ethylcyclopropylmethyl)sulfane |

| Enolate | Sodium salt of diethyl malonate | Diethyl 2-(1-ethylcyclopropylmethyl)malonate |

| Cyanide | Sodium cyanide | 2-(1-Ethylcyclopropyl)acetonitrile |

| Azide | Sodium azide | 1-(Azidomethyl)-1-ethylcyclopropane |

These reactions are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, often in the presence of a non-nucleophilic base to facilitate the reaction. The resulting products can then be used as intermediates for further synthetic transformations.

Construction of Methylenecyclopropane (B1220202) and Alkylidenecyclopropane Frameworks

This compound can serve as a precursor for the synthesis of 1-ethyl-1-methylenecyclopropane through an elimination reaction. Treatment of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, can induce dehydrobromination to form the corresponding exocyclic double bond.

This transformation is significant as methylenecyclopropanes are themselves valuable intermediates in organic synthesis. The strained double bond of the methylenecyclopropane framework is highly reactive and can participate in a variety of cycloaddition and rearrangement reactions, providing access to more complex cyclic and acyclic structures.

Furthermore, the synthesis of more substituted alkylidenecyclopropanes can be envisaged through a two-step sequence. First, the Grignard reagent of this compound can be prepared by reacting it with magnesium metal. This organometallic intermediate can then be reacted with a ketone or aldehyde. The resulting alcohol can then undergo elimination to furnish the desired alkylidenecyclopropane.

Role in Ring Annulation and Complex Polycyclic System Formation

While direct participation of this compound in classical ring annulation reactions like the Robinson annulation is not straightforward, its derivatives can be strategically employed to construct fused ring systems. wikipedia.orglibretexts.orgmasterorganicchemistry.com For example, the product of the alkylation of a cyclic ketone enolate with this compound can be a substrate for subsequent intramolecular reactions to form a new ring fused to the original cyclic ketone.

A key strategy involves the conversion of the bromomethyl group into a functionality that can participate in a ring-closing reaction. For instance, the corresponding nitrile, obtained by substitution with cyanide, can be hydrolyzed to a carboxylic acid. This acid can then undergo an intramolecular Friedel-Crafts acylation if an appropriate aromatic ring is present in the molecule, leading to the formation of a new fused ring.

Spirocyclic compounds, which feature a single atom as the pivot for two rings, can also be synthesized using this compound. A notable approach involves the alkylation of a nucleophile that is part of a cyclic system, followed by an intramolecular cyclization that incorporates the cyclopropane ring into a spirocyclic framework. For instance, the reaction with a suitable indole (B1671886) derivative can lead to the formation of spiro[cyclopropane-1,x'-indole] structures. nih.govresearchgate.netscripps.edu

Use as a Precursor for Advanced Organic Scaffolds (e.g., Cyclopropyl (B3062369) α-Amino Acids, Bioactive Analogues through Structure-Activity Relationship Studies)

The 1-ethylcyclopropylmethyl moiety is a valuable scaffold in medicinal chemistry due to its unique conformational constraints and lipophilic character. This compound serves as a key starting material for incorporating this group into biologically active molecules, facilitating structure-activity relationship (SAR) studies. pressbooks.pubresearchgate.net SAR studies are fundamental in drug discovery, where systematic modifications of a lead compound's structure are made to understand their effect on biological activity and to optimize properties like potency and selectivity. researchgate.netmdpi.commdpi.comdrugdesign.org

A significant application is the synthesis of non-natural α-amino acids containing the 1-ethylcyclopropane ring. These cyclopropyl amino acids are of great interest as they can be incorporated into peptides to induce specific conformations and enhance metabolic stability. google.com The synthesis of a 1-ethylcyclopropyl α-amino acid can be achieved through various established methods, such as the Strecker synthesis or the amidomalonate synthesis, starting from a suitable precursor derived from this compound. nih.govpressbooks.pub For instance, oxidation of the bromomethyl group to an aldehyde, followed by a Strecker reaction (treatment with an amine, cyanide, and subsequent hydrolysis), would yield the desired amino acid.

The following table illustrates a hypothetical SAR study where the R group is varied to probe its effect on biological activity, with the 1-ethylcyclopropylmethyl group being a key component of the core scaffold.

| Compound | R Group | Biological Activity (IC₅₀, nM) |

| Analog 1 | -H | 150 |

| Analog 2 | -CH₃ | 75 |

| Analog 3 | -CH₂-cPr(Et) | 10 |

| Analog 4 | -CH₂Ph | 50 |

In such a study, the superior activity of Analog 3 would highlight the importance of the 1-ethylcyclopropylmethyl group for the desired biological effect.

Integration into Cascade Reactions for Efficient Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.govlongdom.orgrsc.orgresearchgate.netub.edu The high reactivity of the strained cyclopropane ring and the presence of the bromomethyl group make this compound a potential substrate for initiating such cascades.

A plausible cascade sequence could be initiated by the formation of a radical at the bromomethyl position. This radical could then add to an appropriately positioned unsaturated bond within the same molecule, triggering a series of cyclizations to rapidly assemble a complex polycyclic structure. While specific examples involving this compound are not extensively documented in the literature, the principles of radical-mediated cascade reactions suggest its potential in this area. rsc.org

For example, a molecule containing both the this compound unit and a distant alkene or alkyne could, under radical-initiating conditions (e.g., using a tin hydride or through photoredox catalysis), undergo a cascade cyclization. The initial radical formation would be followed by an intramolecular addition to the unsaturated bond, and the resulting radical could then be trapped or participate in further cyclizations, leading to a significant increase in molecular complexity in a single step.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Functionalization

The functionalization of 1-(bromomethyl)-1-ethylcyclopropane is an area ripe for the development of advanced catalytic methodologies. While foundational studies have often relied on stoichiometric reagents, the future lies in catalytic approaches that offer greater efficiency, selectivity, and sustainability.

One promising avenue is the expansion of nickel-catalyzed cross-coupling reactions . Research on the closely related (bromomethyl)cyclopropane has demonstrated that nickel(II) salen complexes can effectively catalyze its electrochemical reduction. This process involves the generation of a cyclopropylmethyl radical, which can undergo further reactions. The development of chiral nickel-based catalytic systems could enable enantioselective cross-coupling reactions with a variety of organometallic reagents, such as Grignard reagents, to introduce a wide range of substituents at the methylene (B1212753) position. mit.eduresearchgate.netorganic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira couplings, represent another significant frontier. rsc.org While extensively used for aryl and vinyl halides, their application to alkyl bromides like this compound is an evolving field. Future work will likely focus on designing specialized ligands that facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond and prevent undesired side reactions like β-hydride elimination. The successful implementation of these methods would allow for the direct and modular installation of aryl, vinyl, and alkynyl groups.

Furthermore, the development of catalysts for C-H functionalization of the ethyl group or the cyclopropane (B1198618) ring itself, while challenging, would open up unprecedented synthetic pathways. This could involve directing group strategies or the use of catalysts capable of selective C-H activation in the presence of the C-Br bond.

A summary of potential catalytic transformations for this compound is presented in Table 1.

| Catalytic System | Coupling Partner | Potential Product | Research Goal |

| Chiral Nickel Catalyst | Aryl Grignard Reagent | 1-(Arylmethyl)-1-ethylcyclopropane | Enantioselective C-C bond formation |

| Palladium/Ligand System | Boronic Acid (Suzuki) | 1-(Arylmethyl)-1-ethylcyclopropane | Modular arylation |

| Palladium/Ligand System | Alkene (Heck) | 1-(Alkenylmethyl)-1-ethylcyclopropane | Vinyl functionalization |

| Copper/Photoredox Catalyst | Amine | 1-(Aminomethyl)-1-ethylcyclopropane | C-N bond formation |

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique advantages for activating this compound under mild conditions, often providing access to reactive intermediates that are difficult to generate through thermal methods.

Electrochemical transformations have already shown promise. The electrochemical reduction of (bromomethyl)cyclopropane catalyzed by nickel(II) salen proceeds via a one-electron transfer to generate a cyclopropylmethyl radical. This radical is known to undergo rapid ring-opening to form a 3-butenyl radical. Future research could explore the synthetic utility of this ring-opening process to generate linear structures with defined stereochemistry. Conversely, controlling the reaction conditions to favor the cyclopropylmethyl radical's interception before ring-opening would allow for the formation of various cyclopropane-containing products.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis and holds immense potential for the functionalization of this compound. researchgate.net This approach allows for the generation of radicals under exceptionally mild conditions. For instance, a suitable photocatalyst, upon excitation with visible light, could reduce the C-Br bond to form a cyclopropylmethyl radical. This radical could then be trapped by a variety of radical acceptors, such as electron-deficient alkenes, to form new C-C bonds. njtech.edu.cn Dual catalytic systems, combining photoredox catalysis with a transition metal catalyst (e.g., nickel or copper), could enable a broader range of cross-coupling reactions. nih.gov

The exploration of these light- and electricity-driven transformations is expected to yield novel and efficient methods for the construction of complex molecules from this compound.

Design of New Synthetic Pathways Exploiting Cyclopropane Ring Strain

The inherent ring strain of the cyclopropane ring in this compound is a latent source of reactivity that can be harnessed to drive unique synthetic transformations. nih.gov Future research will focus on designing novel pathways that strategically release this strain to achieve the synthesis of more complex acyclic and heterocyclic structures.

Ring-opening functionalization is a key area of exploration. beilstein-journals.orgnih.gov While the radical-mediated ring-opening is known, Lewis acid or transition metal-catalyzed pathways could offer complementary reactivity and selectivity. For example, coordination of a Lewis acid to the bromine atom could facilitate the cleavage of the C-Br bond and promote a concerted or stepwise ring-opening process, trapping the resulting carbocation with a nucleophile. This would lead to the formation of 1,3-difunctionalized products.

The development of tandem reactions that combine the initial functionalization at the bromomethyl group with a subsequent ring-opening event is another exciting prospect. For instance, a cross-coupling reaction to introduce a group capable of triggering or participating in a ring-opening cascade could lead to the rapid assembly of complex molecular architectures.

Furthermore, the synthesis of novel strained systems from this compound is a compelling direction. For example, intramolecular reactions could be designed to form bicyclic or spirocyclic compounds, further increasing the molecular complexity and potential for biological activity.

Computational Design of Novel Cyclopropyl-Containing Structures with Predicted Reactivity

Computational chemistry is poised to play an increasingly important role in guiding the exploration of this compound chemistry. rsc.org Density Functional Theory (DFT) and other high-level computational methods can provide valuable insights into the molecule's structure, stability, and reactivity, thereby accelerating the discovery of new reactions and the design of novel molecules.

One key area for computational investigation is the study of reaction mechanisms . For instance, DFT calculations can be used to model the transition states of potential catalytic cycles, such as those involving nickel or palladium, to understand the factors that control selectivity and efficiency. mdpi.com Similarly, the energetics of radical formation and subsequent ring-opening versus intermolecular trapping can be calculated to predict the outcome of photochemical and electrochemical reactions. researchgate.netacs.org

Computational methods can also be employed for the de novo design of novel cyclopropyl-containing structures with desired properties. By calculating key molecular descriptors, such as bond dissociation energies, ionization potentials, and electron affinities, it is possible to predict the reactivity of hypothetical derivatives of this compound. mdpi.com This predictive power can guide synthetic efforts towards molecules with specific reactivity profiles, for example, designing substrates that are more susceptible to a particular type of ring-opening reaction or that are optimized for a specific catalytic transformation.

The synergy between computational prediction and experimental validation will be crucial for unlocking the full synthetic potential of this compound and for the rational design of the next generation of complex molecules derived from it.

Q & A

Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-1-ethylcyclopropane, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves halogenation of 1-ethylcyclopropane derivatives. A feasible route is the radical bromination of 1-(ethyl)cyclopropane using N-bromosuccinimide (NBS) under UV light in a non-polar solvent (e.g., CCl₄). Alternatively, nucleophilic substitution of a hydroxyl or tosyl group with bromide ions (e.g., NaBr in DMSO) may be employed. Key parameters include reaction temperature (0–25°C), solvent polarity, and stoichiometric control of brominating agents to avoid over-halogenation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use H NMR to identify cyclopropane ring protons (δ 0.5–1.5 ppm) and bromomethyl protons (δ 3.2–3.8 ppm). C NMR distinguishes cyclopropane carbons (δ 10–20 ppm) and the brominated carbon (δ 30–35 ppm).

- GC-MS : Monitor molecular ion peaks at m/z 178 (C₆H₁₁Br) and fragmentation patterns (e.g., loss of Br·, m/z 99).

- Elemental Analysis : Confirm Br content (~44.9% by mass) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent photolytic or thermal degradation.

- Neutralize spills with sodium bicarbonate and dispose via halogenated waste streams .

Advanced Research Questions

Q. How does the strain of the cyclopropane ring influence the reactivity of this compound in substitution and elimination reactions?

- Methodological Answer : The cyclopropane ring’s angle strain (60° vs. ideal 109.5°) increases reactivity. For substitution:

- Polar protic solvents (e.g., MeOH) stabilize transition states in Sₙ2 mechanisms, favoring bromine displacement.

- Elimination (e.g., with KOtBu in DMSO) forms cyclopropene via E2 pathways, requiring anti-periplanar geometry of H and Br. Computational modeling (DFT) can predict regioselectivity and transition state energies .

Q. What strategies resolve contradictions in reported toxicity data for brominated cyclopropanes like this compound?

- Methodological Answer :

- Systematic Review : Apply EPA’s TSCA framework to evaluate data quality, prioritizing peer-reviewed studies with standardized protocols (e.g., OECD guidelines for acute toxicity assays).

- In Silico Modeling : Use QSAR models to predict LD₅₀ values and compare with experimental results from in vivo/in vitro studies. Adjust for variables like exposure duration and metabolic pathways .

Q. How can isotopic labeling (e.g., C, H) elucidate the metabolic fate of this compound in biological systems?

- Methodological Answer :

- Synthesize C-labeled analogs at the cyclopropane carbons.

- Track metabolites via LC-MS/MS in hepatocyte incubations to identify glutathione conjugates (indicative of detoxification) or reactive intermediates (e.g., epoxides).

- Compare kinetic isotope effects (KIEs) to distinguish enzymatic vs. non-enzymatic degradation .

Q. What computational models predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- MCCEM/IECCU Models : Input parameters include vapor pressure (estimated via EPI Suite), hydrolysis rate (pH-dependent), and soil adsorption coefficients (Kₒc). Validate with experimental half-life data in aqueous/organic phases.

- Bioaccumulation : Use logP values (predicted ~2.8) to estimate bioconcentration factors (BCFs) in aquatic organisms .

Comparative and Mechanistic Questions

Q. How does the reactivity of this compound differ from its structural analogs (e.g., 2-Bromo-1,1-dimethylcyclopropane)?

- Methodological Answer :

- Steric Effects : The ethyl group in this compound increases steric hindrance, slowing Sₙ2 rates compared to dimethyl analogs.

- Electronic Effects : Electron-donating ethyl groups stabilize carbocation intermediates in Sₙ1 pathways, but cyclopropane’s strain limits this mechanism.

- Experimental comparison: Perform competitive kinetic studies under identical conditions .

Q. What methodologies identify covalent adducts formed between this compound and nucleophilic protein residues?

- Methodological Answer :

- Proteomics : Incubate the compound with recombinant enzymes (e.g., cytochrome P450), digest with trypsin, and analyze via LC-MS/MS for bromine-containing peptide masses.

- X-ray Crystallography : Co-crystallize adducts with target proteins (e.g., albumin) to map binding sites .

Data and Reproducibility

Q. How should researchers address discrepancies in reported reaction yields for this compound across literature sources?

- Methodological Answer :

- Reproducibility Checklist : Verify solvent purity, catalyst lot variability, and moisture levels (e.g., via Karl Fischer titration).

- DoE (Design of Experiments) : Use factorial designs to isolate critical factors (e.g., temperature, stoichiometry).

- Open Data : Share raw NMR/GC-MS files in repositories like Zenodo for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.